Polidocanol is a sclerosing agent indicated to treat uncomplicated spider veins (varicose veins ≤1 mm in diameter) and uncomplicated reticular veins (varicose veins 1 to 3 mm in diameter) in the lower extremity. It is marketed under the brand names Asclera and Varithena. The formula for Polidocanol has the structural formula C12H25(OCH2CH2)nOH, a mean extent of polymerization (n) of approximately 9 and a mean molecular weight of approximately 600.
Polidocanol is a Sclerosing Agent. The mechanism of action of polidocanol is as a Sclerosing Activity. The physiologic effect of polidocanol is by means of Vascular Sclerosing Activity.
Polidocanol is an alkyl polyglycol ether of lauryl alcohol with sclerosing and potential antineoplastic activities. Upon intralesional administration, polidocanol induces endothelial cell injury by disrupting calcium signaling and nitric oxide pathways. Following endothelial damage, platelets aggregate at the site of injury and attach to the venous wall, resulting in a dense network of platelets, cellular debris, and fibrin that occludes the vessel. Inducing endothelial cell damage within melanoma metastases may incite an antitumor response in untreated bystander lesions and inhibit the growth of in transit metastases and other cutaneous lesions.
See also: Ethylene Oxide (has monomer).
Polidocanol
CAS No.: 3055-99-0
Cat. No.: VC0539961
Molecular Formula: C30H62O10
Molecular Weight: 582.8 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 3055-99-0 |
---|---|
Molecular Formula | C30H62O10 |
Molecular Weight | 582.8 g/mol |
IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Standard InChI | InChI=1S/C30H62O10/c1-2-3-4-5-6-7-8-9-10-11-13-32-15-17-34-19-21-36-23-25-38-27-29-40-30-28-39-26-24-37-22-20-35-18-16-33-14-12-31/h31H,2-30H2,1H3 |
Standard InChI Key | ONJQDTZCDSESIW-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Canonical SMILES | CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Appearance | Liquid |
Boiling Point | 615.857 °C at 760 mmHg |
Melting Point | 33-36 °C |
Chemical and Physicochemical Properties of Polidocanol
Structural Characteristics
Polidocanol, chemically known as polyethylene glycol monododecyl ether, is an alkyl polyglycol ether with a hydrophobic lauryl chain (C12–C14) and a hydrophilic polyethylene oxide chain (average polymerization degree n = 9) . Its empirical formula is C30H62O10, yielding a molecular weight of approximately 600 Da . The amphiphilic structure enables surfactant behavior, critical for its sclerosing and adipolytic actions .
Physicochemical Profile
Polidocanol exists as a viscous liquid at room temperature (melting point: 15–21°C) with a density of 0.97 g/cm³, closely matching aqueous solutions . It is fully miscible in water, forming stable solutions with a pH of 6.0–8.0 . The compound’s logP of 3.94 reflects moderate lipophilicity, facilitating interaction with cellular membranes .
Table 1: Key Physicochemical Properties of Polidocanol
Property | Value | Source |
---|---|---|
Molecular Formula | C30H62O10 | |
Molecular Weight | 582.8 g/mol | |
Melting Point | 15–21°C | |
Water Solubility | Miscible | |
logP | 3.94 | |
Density | 0.97 g/cm³ |
Pharmacological Profile
Mechanism of Action
Polidocanol induces endothelial damage through concentration-dependent cytotoxicity. Upon intravascular injection, it disrupts calcium signaling and nitric oxide pathways, triggering endothelial cell apoptosis . Platelets aggregate at the injury site, forming a fibrin-thrombus matrix that occludes the vessel lumen . Over weeks, the thrombosed vessel undergoes fibrotic remodeling, resulting in permanent closure . In adipocytes, polidocanol disrupts cell membranes, releasing triglycerides and eliciting a localized inflammatory response that promotes fat resorption .
Pharmacokinetics
Intravenous administration achieves peak plasma concentrations within 15 minutes, with a volume of distribution of 35–82 L, suggesting extensive tissue penetration . Metabolism occurs via cleavage of the ether bond, yielding polyethylene glycol (PEG)-like fragments and carbon dioxide . Over 75% of the dose is excreted renally within 24 hours, with minor elimination via feces (5%) and exhalation (4%) .
Table 2: Pharmacokinetic Parameters of Polidocanol
Parameter | Value | Source |
---|---|---|
Tmax (IV) | 15 minutes | |
Volume of Distribution | 35–82 L | |
Renal Excretion (24h) | 75% | |
Major Metabolites | PEG fragments, CO₂ |
Clinical Applications
Sclerotherapy for Varicose Veins
Polidocanol is the sclerosant of choice for spider veins (0.5% concentration) and reticular veins (1% concentration) . Microfoam formulations, generated by agitating polidocanol with air or gas, enhance efficacy by displacing blood and prolonging endothelial contact . A 2024 Phase 2b trial demonstrated 98% occlusion rates in saphenous veins treated with polidocanol microfoam, with sustained results at 12 months .
Emerging Use in Submental Fat Reduction
Recent studies validate polidocanol’s adipolytic properties. In a 2024 randomized trial, 40 subjects receiving 4.5% polidocanol achieved a 1.5-point reduction in Clinician Submental Fat Score (CSFS) after six treatments, compared to 0.3 points for placebo . Magnetic resonance imaging (MRI) revealed a 30% decrease in submental fat volume, with concurrent skin tightening observed in 68% of patients .
Table 3: Efficacy of Polidocanol in Submental Fat Reduction (Phase 2b Trial)
Dose Cohort | Patients (n) | Mean CSFS Reduction | Adverse Events (Grade ≥2) |
---|---|---|---|
2% | 10 | 0.8 | 10% |
3% | 10 | 1.2 | 15% |
4.5% | 10 | 1.5 | 20% |
Placebo | 10 | 0.3 | 5% |
Future Directions
Ongoing research explores polidocanol’s potential in hemorrhoid management, vascular malformations, and cystic lesions . A 2025 pilot study is investigating intra-articular injections for osteoarthritis, leveraging its anti-inflammatory properties . Furthermore, nanoparticle-bound polidocanol formulations aim to enhance targeted delivery to adipose tissue, minimizing systemic exposure .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume